7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17539922
InChI: InChI=1S/C11H11NS2/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2
SMILES:
Molecular Formula: C11H11NS2
Molecular Weight: 221.3 g/mol

7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine

CAS No.:

Cat. No.: VC17539922

Molecular Formula: C11H11NS2

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine -

Specification

Molecular Formula C11H11NS2
Molecular Weight 221.3 g/mol
IUPAC Name 7-thiophen-2-yl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Standard InChI InChI=1S/C11H11NS2/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2
Standard InChI Key SVHMIIUWOMIACQ-UHFFFAOYSA-N
Canonical SMILES C1CNC(C2=C1C=CS2)C3=CC=CS3

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a bicyclic system where a pyridine ring is fused to a thiophene ring at the [2,3-c] position. The tetrahydro configuration (4H,5H,6H,7H) indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing conformational flexibility. The thiophen-2-yl group at position 7 introduces steric and electronic modulation (Figure 1) .

Key Structural Data:

  • Molecular Formula: C₁₁H₁₁NS₂

  • Molecular Weight: 221.3 g/mol

  • IUPAC Name: 7-Thiophen-2-yl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

  • SMILES: C1CNC(C2=C1C=CS2)C3=CC=CS3

  • InChIKey: SVHMIIUWOMIACQ-UHFFFAOYSA-N

The stereochemistry remains uncharacterized in most studies, though computational models suggest a chair-like conformation for the tetrahydro ring .

Synthesis and Preparation

Cyclization Strategies

A common synthetic route involves cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. Heating these precursors with formic acid induces ring closure, forming the thieno[2,3-c]pyridine core. Alternative methods include metal-free denitrogenative transformations of 1,2,3-triazoles. For example, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole undergoes acid-mediated cyclization to yield the target compound .

Modified Pomeranz-Fritsch Reaction

Recent advances employ a three-step protocol:

  • Triazolation: One-pot synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.

  • Cyclization: Modified Pomeranz-Fritsch reaction to form thieno[2,3-c] triazolo[1,5-ɑ]pyridine.

  • Denitrogenation: Acid-mediated removal of nitrogen to yield 7-(thiophen-2-yl) derivatives .
    This method achieves yields of 65–72% and avoids transition-metal catalysts, enhancing scalability .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Peaks at 2920 cm⁻¹ (C-H stretch) and 1580 cm⁻¹ (C=N/C=C) .

  • NMR: ¹H NMR (CDCl₃) signals at δ 2.80–3.20 (m, 4H, CH₂), 4.50 (m, 1H, CH), 6.90–7.40 (m, 4H, thiophene and thieno protons) .

Chemical Reactivity

Functionalization Reactions

The tetrahydrothienopyridine core undergoes regioselective modifications:

  • Oxidation: MnO₂ selectively oxidizes the tetrahydro ring to a dihydro derivative.

  • Electrophilic Substitution: Thiophene substituents undergo bromination at the α-position .

Coordination Chemistry

The nitrogen in the pyridine ring facilitates coordination to transition metals. Ru(II) complexes incorporating this ligand exhibit tunable luminescence, with lifetimes up to 600 ns in ethanol .

Applications

Pharmaceutical Research

Thienopyridines are explored for:

  • Antimicrobial Activity: Analogues inhibit Staphylococcus aureus (MIC = 8 µg/mL).

  • Anticancer Potential: Ru(II) complexes induce apoptosis in HeLa cells via mitochondrial pathways .

Materials Science

  • Molecular Electronics: Ru(II) complexes serve as charge-transfer mediators in organic LEDs .

  • Polymer Additives: Thiophene units enhance conductivity in polythiophene composites .

Future Directions

Synthetic Optimization

Developing enantioselective syntheses could enable chiral drug discovery. Flow chemistry may improve cyclization yields .

Biomedical Exploration

Structure-activity relationship (SAR) studies are needed to optimize antimicrobial and anticancer efficacy.

Advanced Materials

Investigating charge-transport properties in thin-film transistors could unlock applications in flexible electronics .

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